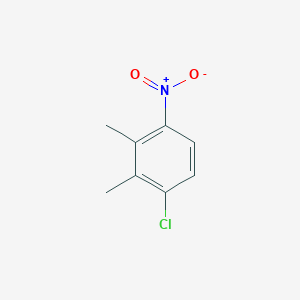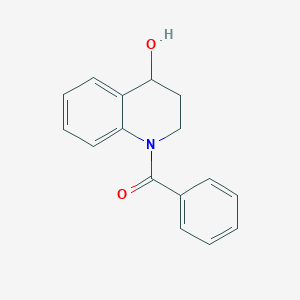
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol
描述
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol is a compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structure and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol typically involves the intramolecular Friedel-Crafts alkylation of N-(methoxyphenyl)-3-chloropropionamides. This reaction is catalyzed by triethylamine in diphenyl ether . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinolone derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes critical for microbial and cancer cell survival .
相似化合物的比较
Similar Compounds
4-Hydroxy-2-quinolone: Known for its antimicrobial properties.
3,4-Dihydroquinolin-2-one: Studied for its anticancer activities.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Investigated for its potential therapeutic applications.
Uniqueness
N-benzoyl-1,2,3,4-tetrahydroquinolin-4-ol stands out due to its unique structure, which combines the quinolone core with a phenyl-methanone moiety. This structural feature contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
属性
CAS 编号 |
24206-41-5 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC 名称 |
(4-hydroxy-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H15NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-9,15,18H,10-11H2 |
InChI 键 |
HLZVBZIVGUMJEC-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C2=CC=CC=C2C1O)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
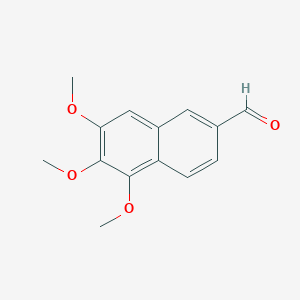
![(1S,4R,6S)-6-methoxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B8567718.png)
![5-Iodo-7-(phenylsulfonyl)-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8567721.png)
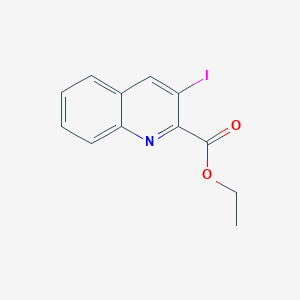


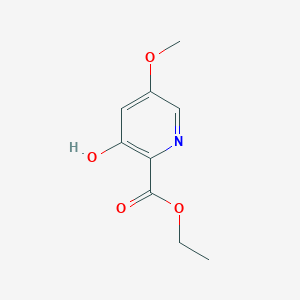
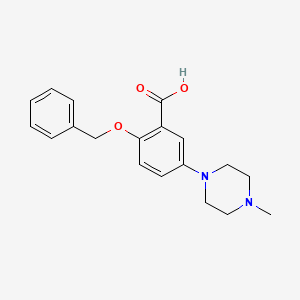
![2-Bromo-1-[3-(tert-butyliminomethyl)-4-hydroxyphenyl]ethanone](/img/structure/B8567783.png)
![6-Chloro-N4-[(2-chlorophenyl)methyl]-2,4-pyrimidinediamine](/img/structure/B8567789.png)
![4-[(4-Ethenylphenyl)methoxy]butan-1-OL](/img/structure/B8567805.png)
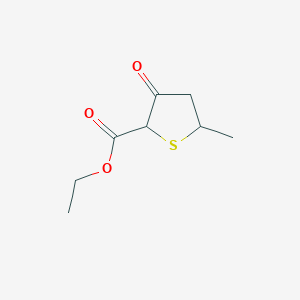
![Ethyl 2-methyl-3-[(methylsulfonyl)oxy]benzoate](/img/structure/B8567820.png)
